(1-Propyl-1H-pyrazol-4-yl)boronic acid

Descripción general

Descripción

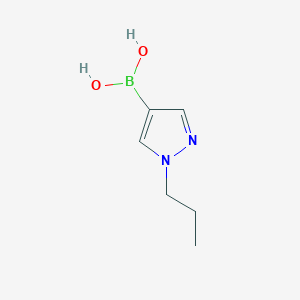

(1-Propyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound with the molecular formula C₆H₁₁BN₂O₂. It is a boronic acid derivative featuring a pyrazole ring substituted with a propyl group at the nitrogen atom and a boronic acid group at the fourth position of the pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Propyl Group: The propyl group is introduced via alkylation of the pyrazole nitrogen using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: (1-Propyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of nitro or halogenated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

(1-Propyl-1H-pyrazol-4-yl)boronic acid serves as an essential building block in the synthesis of complex organic molecules. It is utilized in the formation of various heterocycles and can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds. This property makes it valuable in the development of pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

Biological Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown activity against various biological targets, including dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. Inhibitors based on this compound have demonstrated antiviral properties, particularly against viruses such as measles .

Case Study: Antiviral Activity

In a study examining a series of pyrazole derivatives, this compound derivatives exhibited subnanomolar inhibitory concentrations against measles virus replication. The mechanism was linked to the inhibition of DHODH, highlighting the compound's potential in antiviral drug development .

Industrial Applications

Catalysis

In industrial settings, this compound is employed as a catalyst in various chemical processes. Its ability to facilitate reactions efficiently makes it suitable for large-scale production of fine chemicals and advanced materials .

Material Science

The compound is also explored for its role in developing advanced materials, particularly those requiring specific electronic or optical properties. Its boron content contributes to unique characteristics that can be harnessed in material design .

Summary of Findings

The applications of this compound span several domains:

- Chemical Synthesis : Acts as a key intermediary in organic reactions.

- Biological Research : Shows promise as an antiviral agent through DHODH inhibition.

- Industrial Use : Functions as a catalyst and contributes to material science innovations.

Mecanismo De Acción

The mechanism of action of (1-Propyl-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can bind to the active site of enzymes and inhibit their activity. The compound can also interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting various molecular targets and pathways .

Comparación Con Compuestos Similares

1H-Pyrazole-4-boronic acid: Similar structure but lacks the propyl group, making it less hydrophobic and potentially less reactive in certain applications.

Phenylboronic acid: Contains a phenyl group instead of a pyrazole ring, leading to different reactivity and applications.

4-Pyrazoleboronic acid: Similar to (1-Propyl-1H-pyrazol-4-yl)boronic acid but without the propyl substitution, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of both the propyl group and the boronic acid functionality on the pyrazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced reactivity in cross-coupling reactions, making it a valuable compound in various research and industrial applications .

Actividad Biológica

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic compound notable for its boronic acid functional group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and as a chemical probe in biological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 153.98 g/mol. The structure features a five-membered pyrazole ring with two nitrogen atoms and three carbon atoms, where a propyl group is attached to one nitrogen atom, and a boronic acid group is bonded to the fourth carbon atom in the ring .

The biological activity of this compound is primarily attributed to the reactivity of its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including proteins involved in metabolic pathways and signaling processes .

Interaction with Biological Targets

Studies have shown that boronic acids can selectively inhibit specific enzymes by forming covalent bonds with their active sites. For instance, this compound may interact with serine proteases or other enzymes that play crucial roles in disease mechanisms .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antifungal Activity

Preliminary studies indicate that this compound exhibits antifungal properties, making it a candidate for developing new antifungal agents. The mechanism involves disrupting fungal cell wall synthesis or function through interactions with essential enzymes.

2. Anti-inflammatory Effects

Emerging evidence suggests that the compound may have anti-inflammatory properties. It could modulate pathways involving nuclear receptors such as PPARs (Peroxisome Proliferator Activated Receptors), which are crucial for regulating inflammation and lipid metabolism .

3. Chemical Biology Applications

Due to its ability to form reversible covalent bonds, this compound serves as a valuable tool for studying protein-protein interactions and other biological processes. It can be utilized in designing probes for live-cell imaging or tracking cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antifungal activity against various strains, suggesting potential therapeutic applications in treating fungal infections. |

| Study 2 | Explored the compound's interaction with PPARs, indicating its role in modulating inflammatory responses. |

| Study 3 | Investigated the use of this compound as a chemical probe for studying enzyme activity in vitro, highlighting its utility in biochemical research. |

Propiedades

IUPAC Name |

(1-propylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPVRKKWSXLHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461529 | |

| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-57-9 | |

| Record name | B-(1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.